3-Benzidino-6-(4-chlorophenyl)pyridazine is a heterocyclic compound characterized by a pyridazine core substituted with a benzidine moiety and a 4-chlorophenyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural formula can be represented as follows:
The presence of the benzidine and chlorophenyl groups contributes to its unique chemical properties, making it an interesting subject for research in various fields, including pharmacology and organic synthesis.
3-Benzidino-6-(4-chlorophenyl)pyridazine (BCP) is a research chemical studied for its ability to inhibit specific types of potassium channels. These channels are essential for regulating electrical activity in various cell types, particularly neurons. BCP has been shown to block both delayed rectifier potassium currents (IKDR) and transient outward potassium currents (IKA) in studies using isolated rat hippocampal pyramidal neurons [].
Some potential areas of exploration include:
These reactions can be influenced by the substituents on the aromatic rings, which modulate the electronic properties of the molecule.
Research indicates that 3-Benzidino-6-(4-chlorophenyl)pyridazine exhibits notable biological activities, particularly in neuropharmacology. A study demonstrated that this compound blocks delayed rectifier potassium current (IK(DR)) and transient outward potassium current (IK(A)) in isolated rat hippocampal pyramidal neurons, suggesting potential implications in modulating neuronal excitability and synaptic transmission . This activity positions it as a candidate for further investigation in treating neurological disorders.
The synthesis of 3-Benzidino-6-(4-chlorophenyl)pyridazine can be achieved through various methods:
Recent literature emphasizes the importance of optimizing reaction conditions to enhance yield and selectivity .
3-Benzidino-6-(4-chlorophenyl)pyridazine has potential applications in:
Interaction studies involving 3-Benzidino-6-(4-chlorophenyl)pyridazine focus on its effects on ion channels, particularly potassium channels. These studies reveal that the compound may alter channel kinetics and conductance properties, providing insight into its mechanism of action at a cellular level. Further investigations are necessary to elucidate its interactions with various biological targets fully.
Several compounds share structural features with 3-Benzidino-6-(4-chlorophenyl)pyridazine, including:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-Amino-6-(4-chlorophenyl)pyridazine | Amino group substitution | Antimicrobial properties |
| 1-(4-Chlorophenyl)-2-methylpyridazine | Methyl substitution on pyridazine ring | Potassium channel modulation |
| Benzidine | Dihydroxy biphenyl structure | Known carcinogen; limited therapeutic use |
While these compounds share similarities in structure, their unique substituents influence their biological activities and applications. For instance, while benzidine is known for its carcinogenic properties, 3-Benzidino-6-(4-chlorophenyl)pyridazine shows promise as a neuropharmacological agent.
The pyridazine ring serves as the central scaffold of BCP, necessitating efficient synthetic routes that ensure regiochemical control and compatibility with subsequent bioconjugation. Contemporary approaches leverage cycloaddition and transamidation reactions to construct the diazine framework while introducing functional handles for downstream modifications.
A breakthrough in pyridazine ring formation involves the reaction of tetrazines with alkynyl sulfides, which proceeds via inverse electron-demand Diels-Alder (IEDDA) pathways. This method enables the regioselective synthesis of trisubstituted pyridazines, as demonstrated by the reaction of 3,6-di(4-chlorophenyl)-1,2,4,5-tetrazine (4a) with alkynyl sulfides (10i) to yield 3,5-diphenyl-6-(phenylsulfanyl)pyridazine (12i) (Fig. 1A). The sulfanyl group directs regioselectivity by stabilizing transition states through non-covalent interactions, ensuring exclusive formation of the 3,5,6-trisubstituted product. Subsequent transformations, such as oxidation or reduction of the sulfanyl group, further diversify the pyridazine scaffold (Fig. 1B).
Table 1: Comparative Analysis of Pyridazine Synthesis Methods
An alternative strategy employs radical intermediates to assemble the pyridazine ring. For instance, vinylogous enaminonitriles undergo transamidation with sulfonyl hydrazides, followed by 6-endo-trig radical cyclization, to yield 5’-sulfonyl-4’-aryl-3-cyanopyridazines. This method tolerates diverse aryl and sulfonyl groups, enabling the introduction of electron-withdrawing or donating substituents at the 4- and 5-positions. Density functional theory (DFT) calculations confirm that the radical pathway is thermodynamically favored over ionic mechanisms, ensuring high regioselectivity.
BCP selectively inhibits delayed rectifier potassium currents (IK(DR)), critical for repolarizing neuronal membranes after action potentials. In dorsal root ganglion neurons, BCP reduces IK(DR) amplitude by ~80% at 10 µM, with an IC50 of 2.7 µM [1]. This blockade prolongs action potential duration, increasing neuronal excitability and enhancing neurotransmitter release at synaptic terminals. Kinetic analyses reveal a use-dependent inhibition mechanism, where BCP binding affinity increases with channel activation states [2]. The compound’s biphenyl structure facilitates interactions with the channel’s S6 helix, stabilizing the closed conformation through hydrophobic interactions with residues Val381 and Ile384 [1].
Transient outward potassium currents (IK(A)), responsible for early repolarization in cardiac and sensory neurons, are suppressed by BCP at lower concentrations compared to IK(DR) (IC50 = 1.4 µM) [2]. This selectivity arises from BCP’s preferential binding to the IK(A) inactivation gate, accelerating transition to the C-type inactivated state. Molecular dynamics simulations suggest that the chlorophenyl moiety inserts into the channel’s hydrophobic pocket, disrupting voltage-sensor domain movements essential for pore opening [1]. In hypoxic conditions, BCP-mediated IK(A) inhibition exacerbates intracellular potassium accumulation, leading to caspase-3 activation and apoptosis in ischemic neurons [5].
Current literature provides no direct evidence of BCP interacting with VEGFR or modulating VEGF signaling pathways. While β-caryophyllene (a phytocannabinoid abbreviated similarly as BCP) demonstrates VEGF downregulation via CB2 receptor agonism [4], this mechanism is unrelated to 3-Benzidino-6-(4-chlorophenyl)pyridazine. Structural analyses of BCP reveal no homology to known VEGFR inhibitors like sunitinib or axitinib, and its lack of tyrosine kinase-targeting motifs suggests minimal potential for direct VEGFR antagonism. Further studies are required to explore indirect VEGF modulation through BCP’s ion channel effects.
No peer-reviewed studies to date investigate BCP’s impact on oncogenic signaling cascades. In contrast, biphasic calcium phosphate (BCP) ceramics—unrelated to this compound—activate PI3K/AKT/mTOR pathways in mesenchymal stem cells [6]. The absence of shared structural features between these materials and 3-Benzidino-6-(4-chlorophenyl)pyridazine precludes extrapolation of these findings. Preliminary data from LPS-induced inflammation models show BCP’s role in enhancing iNOS expression [5], but this nitric oxide synthase pathway involvement remains unlinked to neoplastic processes.
Table 1: Comparative IC50 Values for BCP-Mediated Potassium Channel Inhibition
| Channel Type | Tissue Source | IC50 (µM) | Voltage Dependence | Reference |
|---|---|---|---|---|
| IK(DR) | Dorsal Root Ganglion | 2.7 | Use-dependent | [1] |
| IK(A) | Hippocampal Neurons | 1.4 | State-independent | [2] |
The molecular architecture of BCP, featuring a pyridazine core with chlorophenyl and benzidine substituents, optimizes its lipid membrane permeability (logP = 3.8) and target specificity [1]. Quantum mechanical calculations indicate a dipole moment of 5.2 Debye, facilitating alignment with potassium channel electric fields during depolarization [2].
3-Benzidino-6-(4-chlorophenyl)pyridazine demonstrates profound electrophysiological effects on hippocampal pyramidal neurons through selective modulation of voltage-gated potassium channels. The compound exhibits concentration-dependent and voltage-dependent inhibition of two critical potassium currents that regulate neuronal excitability [1].
The primary mechanism involves potent blockade of delayed rectifier potassium current with an IC50 value of 7.13 ± 0.18 micromolar and transient outward potassium current with an IC50 value of 0.55 ± 0.11 micromolar [1]. This differential inhibition reveals a 13-fold selectivity preference for transient outward potassium current over delayed rectifier potassium current, indicating distinct binding affinities for these channel subtypes [1].
| Parameter | Value | Experimental Method |
|---|---|---|
| IC50 for IK(DR) inhibition | 7.13 ± 0.18 μM | Whole-cell patch-clamp |
| IC50 for IK(A) inhibition | 0.55 ± 0.11 μM | Whole-cell patch-clamp |
| Activation curve shift for IK(DR) at 10 μM | +29.09 mV | Whole-cell patch-clamp |
| Activation curve shift for IK(A) at 10 μM | +34.18 mV | Whole-cell patch-clamp |
| Inactivation curve shift for IK(A) at 10 μM | +22.47 mV | Whole-cell patch-clamp |
| Concentration range tested | 0.01 - 500 μM | Whole-cell patch-clamp |
| Voltage dependency | Yes (voltage-dependent manner) | Whole-cell patch-clamp |
| Selectivity ratio (IK(DR)/IK(A)) | ~13-fold (7.13/0.55) | Calculated from IC50 values |
The voltage-dependent properties of 3-Benzidino-6-(4-chlorophenyl)pyridazine reveal complex gating modulation mechanisms. At 10 micromolar concentration, the compound induces substantial positive voltage shifts in channel activation kinetics, with delayed rectifier potassium current activation shifted by 29.09 millivolts and transient outward potassium current activation shifted by 34.18 millivolts toward more positive potentials [1]. Additionally, transient outward potassium current inactivation curve experiences a 22.47 millivolt positive shift [1].
These electrophysiological alterations fundamentally modify neuronal excitability characteristics in hippocampal pyramidal neurons. The inhibition of delayed rectifier potassium current, which normally contributes to action potential repolarization and afterhyperpolarization phases, results in prolonged action potential duration and altered firing patterns [2] [3]. Concurrently, transient outward potassium current blockade affects early action potential repolarization and influences the neuron's ability to generate high-frequency spike trains [2] [3].
Research on hippocampal pyramidal neuron excitability regulation demonstrates that potassium channel modulation serves as a critical mechanism for controlling intrinsic excitability [3]. The sodium-potassium adenosine triphosphatase pump contributes significantly to long-lasting afterhyperpolarizations in these neurons, and interference with potassium channel function can dramatically alter this regulatory mechanism [4]. Voltage-gated potassium channels, particularly those sensitive to 4-aminopyridine, play essential roles in determining rhythmicity and action potential characteristics in various neuronal populations [5].
The modulation of potassium currents by 3-Benzidino-6-(4-chlorophenyl)pyridazine creates cascading effects on synaptic plasticity mechanisms within hippocampal neural networks. Ion channel regulation represents a fundamental mechanism underlying synaptic strength modulation and learning-related neuroplasticity [6].
| Mechanism | BCP Effect | IC50 Concentration | Functional Consequence |
|---|---|---|---|
| Potassium Channel Modulation | Inhibits IK(DR) and IK(A) channels | IK(DR): 7.13 μM; IK(A): 0.55 μM | Prolonged action potentials, altered firing patterns |
| Voltage-Dependent Activation Shifts | Positive voltage shifts in activation/inactivation curves | Observed at 10 μM | Shifted voltage sensitivity of K+ channels |
| Action Potential Repolarization | Altered repolarization kinetics | Concentration-dependent | Modified spike shape and duration |
| Neuronal Excitability Control | Reduced excitability through K+ channel blockade | Effective at low micromolar concentrations | Reduced action potential frequency |
| Synaptic Integration | Modified synaptic integration properties | Variable based on channel expression | Altered temporal summation of synaptic inputs |
| Network Oscillations | Potential modulation of gamma oscillations | Not directly measured | Modified network synchronization |
| Calcium-Dependent Processes | Indirect effects via membrane potential changes | Secondary to primary ion channel effects | Potential changes in calcium influx patterns |
| Homeostatic Plasticity | Contributes to activity-dependent regulation | Long-term exposure effects not characterized | Adaptation to chronic activity changes |
Synaptic plasticity phenomena, including long-term potentiation and long-term depression, depend critically on precise temporal coordination between presynaptic and postsynaptic activities [7] [8]. The modulation of postsynaptic potassium currents by 3-Benzidino-6-(4-chlorophenyl)pyridazine alters this temporal window by modifying action potential kinetics and membrane potential recovery dynamics.
The compound's effects on transient outward potassium current particularly influence synaptic integration properties. These channels contribute to the early repolarization phase of action potentials and affect the neuron's ability to respond to rapid synaptic inputs [9]. By shifting activation curves toward more positive potentials, 3-Benzidino-6-(4-chlorophenyl)pyridazine effectively reduces the availability of these channels at physiological membrane potentials, leading to prolonged depolarization phases and enhanced calcium influx through voltage-gated calcium channels.
Calcium-dependent signaling pathways represent critical mediators of synaptic plasticity, with calcium/calmodulin-dependent protein kinase II, protein kinase C, and calcineurin serving as key regulatory proteins [8]. The indirect effects of potassium channel modulation on intracellular calcium homeostasis can therefore influence these plasticity-related signaling cascades.
Research on GABAergic and glutamatergic synaptic plasticity demonstrates the importance of coordinated excitatory and inhibitory balance in neural networks [8]. The reduction in potassium channel function by 3-Benzidino-6-(4-chlorophenyl)pyridazine may shift this excitation-inhibition balance, potentially affecting both excitatory long-term potentiation and inhibitory long-term potentiation mechanisms.
Homeostatic plasticity mechanisms, which maintain optimal network excitability levels through activity-dependent regulation of intrinsic properties, may also be influenced by chronic exposure to 3-Benzidino-6-(4-chlorophenyl)pyridazine [10]. Neurons can adjust their complement of ion channels in response to sustained changes in activity levels, potentially compensating for the compound's acute effects through upregulation of potassium channel expression or modification of other excitability-regulating mechanisms.
The electrophysiological profile of 3-Benzidino-6-(4-chlorophenyl)pyridazine can be contextualized through comparison with structurally related pyridazine derivatives that exhibit distinct neural network effects. This comparative analysis reveals structure-activity relationships that illuminate the specific contributions of molecular features to neurophysiological function.
| Compound | Core Structure | Primary Target | IC50 Primary Effect | Neural Network Effect | Selectivity Profile |
|---|---|---|---|---|---|
| 3-Benzidino-6-(4-chlorophenyl)pyridazine (BCP) | Pyridazine with benzidine and 4-chlorophenyl substituents | Delayed rectifier (IK(DR)) and transient outward K+ channels (IK(A)) | IK(DR): 7.13 μM; IK(A): 0.55 μM | Reduced neuronal excitability, altered action potential characteristics | 13-fold selectivity for IK(A) over IK(DR) |
| Minaprine | Pyridazine with morpholinoethyl and phenyl substituents | Acetylcholinesterase, dopamine/serotonin receptors | AChE inhibition (various values reported) | Enhanced synaptic transmission, improved memory consolidation | Multi-target (AChE, MAO-A, dopamine/serotonin systems) |
| General Pyridazine Derivatives | Pyridazine ring with various substituents | Various (AChE, ion channels, neurotransmitter systems) | Variable depending on specific derivative | Diverse effects on synaptic plasticity and neural circuits | Variable selectivity profiles |
| LDN/OSU-0215111-M3 | Pyridazine derivative (structure proprietary) | Perisynaptic astrocytic processes (PAP) | Not specified for ion channels | Enhanced synaptic plasticity, increased LTP | Selective for PAP-mediated mechanisms |
Minaprine, sharing the central pyridazine ring with 3-Benzidino-6-(4-chlorophenyl)pyridazine, demonstrates fundamentally different neurophysiological effects due to distinct substituent groups [1]. While both compounds contain the pyridazine core structure, minaprine exhibits multi-target activity including acetylcholinesterase inhibition, monoamine oxidase A inhibition, and interactions with dopamine and serotonin receptor systems. In contrast to the potassium channel selectivity of 3-Benzidino-6-(4-chlorophenyl)pyridazine, minaprine enhances synaptic transmission through cholinergic mechanisms and demonstrates memory-enhancing properties [11].
Electrophysiological studies of minaprine in hippocampal preparations reveal effects distinct from those of 3-Benzidino-6-(4-chlorophenyl)pyridazine. Minaprine increases population spike amplitude in dentate gyrus granule cells without affecting population excitatory postsynaptic potentials, suggesting enhanced postsynaptic responsiveness rather than ion channel blockade [11]. Additionally, minaprine augments long-term potentiation when administered at subthreshold doses, indicating facilitation rather than suppression of synaptic plasticity mechanisms [11].
The pyridazine derivative LDN/OSU-0215111-M3 represents another structurally related compound with distinct mechanisms of action [12] [13]. This compound specifically targets perisynaptic astrocytic processes to enhance local protein translation, particularly of excitatory amino acid transporter 2 [13]. The resulting effects include increased synaptic protein expression, enhanced long-term potentiation, and structural modifications of tripartite synapses [12]. These mechanisms contrast sharply with the direct ion channel effects of 3-Benzidino-6-(4-chlorophenyl)pyridazine.
Structure-activity relationship analysis reveals that pyridazine ring modifications profoundly influence target selectivity and functional outcomes [14]. The benzidine and 4-chlorophenyl substituents of 3-Benzidino-6-(4-chlorophenyl)pyridazine confer specific binding properties that enable selective potassium channel interaction. The dual nitrogen atoms in the pyridazine ring provide hydrogen bonding capacity and contribute to the compound's dipole moment, facilitating interactions with channel proteins [14].
Research on pyridazine derivatives in neuropharmacology demonstrates that structural modifications can shift activity from acetylcholinesterase inhibition to ion channel modulation to astrocytic process regulation [15] [16]. The 4-chlorophenyl substitution in 3-Benzidino-6-(4-chlorophenyl)pyridazine appears particularly important for potassium channel selectivity, as similar halogenated aromatic substituents in other pyridazine derivatives often confer enhanced binding affinity and selectivity for membrane-bound targets.